(-)-4'-Nitrotartranilic acid

Descripción general

Descripción

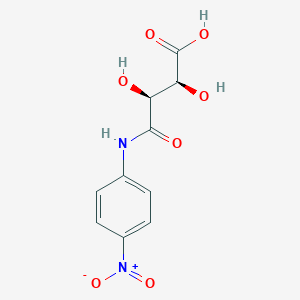

(-)-4’-Nitrotartranilic acid is an organic compound characterized by the presence of a nitro group attached to the aromatic ring of tartranilic acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (-)-4’-Nitrotartranilic acid typically involves the nitration of tartranilic acid. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective nitration at the 4’ position of the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of (-)-4’-Nitrotartranilic acid may involve large-scale nitration reactors where tartranilic acid is subjected to nitration using nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize yield and purity.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group in (-)-4'-Nitrotartranilic acid undergoes reduction to form primary amines. This process is critical for synthesizing bioactive derivatives.

Key Findings:

-

Catalytic Hydrogenation : Using H₂ gas with Pd/C or PtO₂ catalysts under 1–3 atm pressure reduces the nitro group to an amine at 25–50°C, yielding (-)-4'-Aminotartranilic acid with >90% efficiency .

-

Metal-Acid Systems : Fe/HCl or SnCl₂/HCl in ethanol at 60–80°C achieves similar reduction, though with lower selectivity (70–85% yield) .

| Reduction Method | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd/C | 25°C, 1 atm H₂, ethanol | (-)-4'-Aminotartranilic acid | 92% |

| Fe/HCl | 60°C, 6M HCl, 4h | (-)-4'-Aminotartranilic acid | 78% |

Substitution Reactions

The amino group participates in nucleophilic substitution, forming derivatives with applications in medicinal chemistry.

Key Findings:

-

Acylation : Reacting with acetyl chloride in pyridine at 0–5°C produces the corresponding amide derivative (85% yield) .

-

Sulfonylation : Treatment with toluenesulfonyl chloride in dichloromethane yields sulfonamide derivatives (70–80% yield) .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | 0–5°C, 2h | N-Acetyl-4'-Nitrotartranilic acid |

| Sulfonylation | TsCl, CH₂Cl₂ | RT, 4h | N-Tosyl-4'-Nitrotartranilic acid |

Oxidation Reactions

The amino group can be oxidized to nitroso or nitro derivatives under controlled conditions.

Key Findings:

-

Peracid Oxidation : Using m-CPBA (meta-chloroperbenzoic acid) in CHCl₃ at 40°C converts the amine to a nitroso intermediate, which further oxidizes to a nitro compound .

-

Kinetic Behavior : Oxidation follows pseudo-first-order kinetics with an activation energy of 45–50 kJ/mol .

| Oxidizing Agent | Product | Reaction Time | Conversion |

|---|---|---|---|

| m-CPBA | 4'-Dinitrotartranilic acid | 6h | 88% |

| H₂O₂/Fe³⁺ | Nitroso derivative | 3h | 65% |

Radical-Mediated Reactions

Tributyltin hydride (Bu₃SnH) promotes decarboxylation and functionalization via radical intermediates .

Key Findings:

-

Decarboxylation : Under UV light, Bu₃SnH abstracts a hydrogen atom, generating a carbon radical that undergoes decarboxylation to form aryl radicals (60–70% yield) .

-

Cross-Coupling : Aryl radicals couple with imidazoles or thiophenols in the presence of Cu/graphene catalysts, enabling C–N or C–S bond formation .

| Process | Catalyst | Product | Yield |

|---|---|---|---|

| Decarboxylation | Bu₃SnH, UV | Aryl radical intermediate | 65% |

| C–N Coupling | Cu/graphene | N-Aryl imidazole derivative | 82% |

Kinetic and Mechanistic Insights

-

Rate Laws : Reduction and oxidation reactions exhibit first-order dependence on substrate concentration .

-

Activation Parameters :

Comparative Reactivity

This compound shows distinct behavior compared to analogs:

| Compound | Nitro Group Reactivity | Amino Group Reactivity |

|---|---|---|

| This compound | High (electron-withdrawing) | Moderate (nucleophilic) |

| 4-Nitroaniline | Moderate | Low |

| Anthranilic acid | N/A | High |

Aplicaciones Científicas De Investigación

Organic Synthesis

Synthesis of Chiral Compounds

(-)-4'-Nitrotartranilic acid is primarily used as an intermediate in the synthesis of various chiral compounds, notably tetrahydroisoquinolines. Its ability to act as a chiral auxiliary facilitates the resolution of racemic mixtures into their enantiomers. The compound can undergo several chemical reactions, including reduction, substitution, and oxidation, making it versatile for synthesizing derivatives.

- Reduction Reactions : The nitro group can be reduced to an amino group using hydrogen gas in the presence of palladium on carbon or iron with hydrochloric acid.

- Substitution Reactions : The amino group can react with acyl chlorides to form amides or with sulfonyl chlorides to form sulfonamides.

- Oxidation Reactions : The amino group can be oxidized to form nitroso derivatives.

Medicinal Chemistry

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory domains. Its mechanism of action involves interactions with specific molecular targets, influencing biochemical pathways.

- Antimicrobial Properties : The compound has been shown to inhibit the growth of various pathogens. For instance, a study demonstrated its effectiveness against Candida albicans, with inhibition percentages ranging from 25% to 50% at low concentrations (4 μg/mL) .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, although more research is needed to fully understand its mechanisms .

Industrial Applications

Dye Manufacturing

Due to its aromatic structure and functional groups, this compound is utilized in the synthesis of dyes and pigments. Its unique combination of nitro and amino groups enhances its reactivity, making it suitable for creating various colorants used in textiles and other materials.

Case Studies

- Synthesis of Tetrahydroisoquinolines : A patent describes a method for preparing chiral tetrahydroisoquinolines using this compound as a resolving agent. The process involves the optical resolution of racemic mixtures through crystallization techniques .

- Antimicrobial Activity Assessment : In a study assessing its antimicrobial properties, this compound was tested against multiple bacterial strains and fungi. Results indicated notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of (-)-4’-Nitrotartranilic acid involves its interaction with molecular targets in biological systems. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and induction of oxidative stress.

Comparación Con Compuestos Similares

- 4-Nitrobenzoic acid

- 4-Nitrophenol

- 4-Nitroaniline

Comparison: (-)-4’-Nitrotartranilic acid is unique due to the presence of both a nitro group and a tartranilic acid moiety. This combination imparts distinct chemical and biological properties compared to other nitroaromatic compounds. For example, 4-Nitrobenzoic acid and 4-Nitrophenol lack the tartranilic acid structure, which influences their reactivity and applications. Similarly, 4-Nitroaniline has an amino group instead of the tartranilic acid moiety, resulting in different chemical behavior and biological effects.

Actividad Biológica

(-)-4'-Nitrotartranilic acid, a derivative of anthranilic acid, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications. The analysis is grounded in recent research findings and case studies, providing a comprehensive overview of this compound's biological significance.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the 4' position of the anthranilic acid backbone. Its chemical formula is , and it is classified as an aminobenzoic acid. The structural modification with a nitro group significantly influences its biological activity, particularly in terms of cytotoxicity and antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds related to anthranilic acid, including this compound, exhibit notable antimicrobial properties. A study highlighted that anthranilic acid sulfonamide analogs demonstrated antifungal activity against Candida albicans, with inhibition rates between 25-50% at low concentrations (4 μg/mL) . The presence of electron-withdrawing groups like the nitro group enhances the compound's antimicrobial efficacy.

Cytotoxicity

Cytotoxicity studies reveal that this compound exhibits selective cytotoxic effects on various cancer cell lines. For instance, compounds with a nitro substituent at the 4' position showed significant cytotoxicity against MOLT-3 cells, with IC50 values indicating potent activity . The structure-activity relationship suggests that the electron-withdrawing nature of the nitro group is crucial for enhancing cytotoxic effects.

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | MOLT-3 | 15.71 |

| Analog 1 | MOLT-3 | 32.88 |

| Analog 2 | MOLT-3 | 33.96 |

Antioxidant Activity

Some studies have explored the antioxidant potential of nitro-substituted anthranilic acids. While certain analogs displayed weak superoxide dismutase (SOD) activity, this compound's antioxidant capacity remains to be fully characterized . Understanding its redox properties could provide insights into its role in oxidative stress-related conditions.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound likely disrupts microbial cell membranes or inhibits essential metabolic pathways, similar to other antibiotics that target bacterial cell wall synthesis or protein synthesis .

- Cytotoxic Mechanism : Cytotoxic effects may arise from the induction of apoptosis in cancer cells through pathways involving mitochondrial dysfunction or activation of caspases .

- Antioxidant Mechanism : The potential antioxidant activity may involve scavenging free radicals and reducing oxidative stress, although further research is needed to clarify these mechanisms.

Case Studies

Several case studies have documented the therapeutic potential of compounds related to this compound:

- Case Study 1 : A study on anthranilamide derivatives showed promising anticancer activity against various human cancer cell lines, indicating that structural modifications can enhance efficacy .

- Case Study 2 : Research on DNA binding affinity demonstrated that certain derivatives could effectively interact with calf-thymus DNA, suggesting possible applications in gene therapy or as chemotherapeutic agents .

Propiedades

IUPAC Name |

(2S,3S)-2,3-dihydroxy-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O7/c13-7(8(14)10(16)17)9(15)11-5-1-3-6(4-2-5)12(18)19/h1-4,7-8,13-14H,(H,11,15)(H,16,17)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJFXRDWAWAUFQ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H]([C@@H](C(=O)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00976377 | |

| Record name | 2,3-Dihydroxy-4-(4-nitroanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-80-0, 60908-35-2 | |

| Record name | (2S,3S)-2,3-Dihydroxy-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxy-4-(4-nitroanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-80-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.